![molecular formula C21H30O2D4 B602719 <strong>异孕烷醇酮-d4</strong> CAS No. 203805-85-0](/img/structure/B602719.png)
异孕烷醇酮-d4
描述
Allopregnanolone-d4 is a deuterated form of allopregnanolone, a naturally occurring neurosteroid derived from progesterone. Allopregnanolone is known for its potent effects on the central nervous system, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties . Allopregnanolone-d4 is used in scientific research to study the pharmacokinetics and metabolism of allopregnanolone due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
科学研究应用
Neuroprotection and Neurodegeneration
Allopregnanolone has been shown to exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease (AD). Research indicates that levels of allopregnanolone are significantly reduced in the temporal cortex of AD patients compared to cognitively intact individuals, suggesting its potential role in disease progression and as a therapeutic target .
Case Study: Alzheimer’s Disease
- Objective : To assess allopregnanolone levels in AD patients.
- Method : Postmortem analysis using gas chromatography/mass spectrometry.
- Findings : Median allopregnanolone levels were 2.68 ng/g in AD patients versus 5.64 ng/g in controls (p=0.0002), correlating inversely with disease stage .
Anxiety and Mood Disorders
Allopregnanolone has been implicated in the modulation of anxiety and mood disorders. It has demonstrated anxiolytic effects in preclinical models, making it a candidate for treating conditions like postpartum depression.
Research Insights
- Study : Chronic administration of allopregnanolone was associated with significant reductions in anxiety-like behaviors in rodent models .
- Mechanism : Allopregnanolone enhances GABAergic transmission, providing a calming effect on the central nervous system.
Traumatic Brain Injury
Allopregnanolone's neuroprotective properties extend to traumatic brain injury (TBI). Studies indicate it can mitigate inflammation and promote recovery following TBI.
Case Study: TBI Model
- Objective : Evaluate the effects of allopregnanolone on recovery post-TBI.
- Method : Administration in rat models post-injury.
- Results : Allopregnanolone treatment reduced proinflammatory cytokines and improved cognitive outcomes .
Pharmacokinetics and Therapeutic Development
The pharmacokinetic profile of allopregnanolone-d4 aids in understanding its absorption, distribution, metabolism, and excretion (ADME). This is particularly relevant for developing therapeutic formulations for CNS disorders.
Pharmacokinetic Data Table
Route of Administration | Peak Plasma Level (ng/ml) | Time to Peak (min) | Brain/Plasma Ratio |
---|---|---|---|
Intravenous | 51 | 5 | 3 |
Subcutaneous | 34 | 30 | 5 |
*Data derived from studies assessing various administration routes for therapeutic efficacy in animal models .
Implications for Alcohol Use Disorders
Recent studies suggest that allopregnanolone may have therapeutic potential for treating alcohol use disorders by restoring GABAergic inhibition and moderating stress responses.
Research Findings
作用机制
Target of Action
Allopregnanolone-d4, a 3α,5α- progesterone metabolite, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a crucial role in mediating inhibitory effects in the central nervous system .
Mode of Action
Allopregnanolone-d4 acts as a potent allosteric modulator of the GABA A receptor . It enhances the effects of GABA, the major inhibitory neurotransmitter in the mammalian central nervous system . Allopregnanolone-d4’s mechanism of action includes activation of mainly extrasynaptically-expressed GABA A receptors . The GABA A receptor offers two residues for neurosteroid action; one is located between α and β subunits, and the second is a cavity on α subunits .
Biochemical Pathways
The synthesis of Allopregnanolone-d4 depends on progesterone availability in steroidogenic cells . The first rate-limiting step of progesterone synthesis is the transport of cholesterol from the endoplasmic reticulum or the cytoplasm to the outer mitochondrial membrane, and then to the inner mitochondrial membrane . Two enzymes—5α-dihydroprogesterone and 5α-reductase—convert progesterone to allopregnanolone . Based on immunohistochemical studies in rodents, the activity of 5α-reductase is considered the rate-limiting step in the formation of allopregnanolone .
Pharmacokinetics
Pharmacokinetic analyses of intravenous allopregnanolone in rabbit and mouse indicated that peak plasma and brain levels (3-fold brain/plasma ratios) at 5 minutes were sufficient to activate neuroregenerative responses at sub-sedative doses . Slow-release subcutaneous suspension of allopregnanolone displayed a 5-fold brain/plasma ratio at C max at 30 minutes .
Result of Action
Allopregnanolone-d4 has physiological and neuroprotective effects . It induces cell proliferation and migration of neural and glial cells . It also promotes neurodevelopment in different vertebrates like rodents and sheep . Moreover, it has anti-inflammatory effects .
Action Environment
The action of Allopregnanolone-d4 can be influenced by various environmental factors. For instance, the levels of this neuroactive steroid, as well as its effects, are sex-dimorphic, suggesting a possible gender medicine based on this neuroactive steroid for neurological disorders . Allopregnanolone-d4 presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug .
生化分析
Biochemical Properties
Allopregnanolone-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of Allopregnanolone-d4 from progesterone begins with the reduction of progesterone to 5-Dihydroprogesterone (5-DHP) by the 5-reductase enzymes . This process involves enzymes expressed in both classical and nonclassical steroidogenic tissues .
Cellular Effects
Allopregnanolone-d4 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Allopregnanolone-d4 has been shown to induce cell proliferation and migration, critical processes involved in cancer progression .
Molecular Mechanism
The molecular mechanism of Allopregnanolone-d4 involves its high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allopregnanolone-d4 change over time. It has been observed that Allopregnanolone-d4 significantly improved symptoms within hours of administration
Dosage Effects in Animal Models
The effects of Allopregnanolone-d4 vary with different dosages in animal models. For instance, it has been observed that Allopregnanolone-d4 dose-dependently worsened grooming stereotypies and deficits in partially CIN-depleted males .
Metabolic Pathways
Allopregnanolone-d4 is involved in several metabolic pathways. It interacts with enzymes such as 5α-reductase type I (5α-RI) and 3α-hydroxysteroid dehydrogenase (3α-HSD), which are crucial for its synthesis .
Transport and Distribution
Allopregnanolone-d4 is transported and distributed within cells and tissues. It has been observed that intranasal administration of Allopregnanolone-d4 led to a rapid increase in brain Allopregnanolone-d4 with a Tmax of 5 min after initiation of the intranasal delivery .
Subcellular Localization
Current studies suggest that Allopregnanolone-d4 and its biosynthetic enzymes are expressed in glutamatergic neurons in cortex, hippocampus and basolateral amygdala, and in long-projecting GABAergic neurons in reticulus thalamic nucleus, striatum, central amygdala, and cerebellum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of allopregnanolone-d4 involves the incorporation of deuterium atoms into the allopregnanolone molecule. One common method is the reduction of deuterated progesterone using deuterated reducing agents. The process typically involves the following steps:
Reduction of Deuterated Progesterone: Deuterated progesterone is reduced using deuterated sodium borohydride (NaBD4) or lithium aluminum deuteride (LiAlD4) to produce deuterated 5α-dihydroprogesterone.
Industrial Production Methods
Industrial production of allopregnanolone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
化学反应分析
Types of Reactions
Allopregnanolone-d4 undergoes various chemical reactions, including:
Oxidation: Allopregnanolone-d4 can be oxidized to form deuterated 5α-dihydroprogesterone.
Reduction: It can be reduced to form deuterated pregnanolone.
Substitution: Deuterium atoms in allopregnanolone-d4 can be substituted with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include deuterated chromium trioxide (CrO3) and deuterated pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as deuterated sodium borohydride (NaBD4) and lithium aluminum deuteride (LiAlD4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of deuterium atoms.
Major Products
Oxidation: Deuterated 5α-dihydroprogesterone.
Reduction: Deuterated pregnanolone.
Substitution: Hydrogen-substituted allopregnanolone.
相似化合物的比较
Allopregnanolone-d4 is compared with other similar compounds, including:
Pregnanolone: Another neurosteroid with similar GABA-A receptor modulatory effects but differs in its metabolic pathway.
Brexanolone: A synthetic form of allopregnanolone used clinically for postpartum depression.
Ganaxolone: A synthetic analog of allopregnanolone with enhanced bioavailability and stability
Uniqueness
Allopregnanolone-d4’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed behavior of allopregnanolone is crucial .
生物活性
Allopregnanolone-d4, a deuterated form of the neurosteroid allopregnanolone, has garnered attention for its significant biological activities, particularly in neuroprotection, neurogenesis, and its role in various neuropsychiatric disorders. This article delves into the biological activity of Allopregnanolone-d4, presenting data from studies and case reports that highlight its pharmacokinetics, mechanisms of action, and therapeutic potential.
Overview of Allopregnanolone-d4
Allopregnanolone is a metabolite of progesterone that exerts various effects in the central nervous system (CNS) primarily through modulation of GABA-A receptors. The deuterated version, Allopregnanolone-d4, is utilized in research to trace metabolic pathways and assess pharmacological effects without interference from endogenous levels.
1. Neuroprotective Effects:
Allopregnanolone exhibits pronounced neuroprotective properties by:
- Reducing excitotoxicity and apoptosis.
- Enhancing myelination and neurogenesis.
- Decreasing inflammation within the CNS.
Research indicates that lower levels of allopregnanolone are associated with increased neuropathological features in Alzheimer's disease (AD) patients, suggesting that dysregulation of this neurosteroid may contribute to disease progression .
2. GABA-A Receptor Modulation:
Allopregnanolone acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its anxiolytic and sedative effects .
3. Influence on Neurogenesis:
Studies have shown that Allopregnanolone-d4 can promote neurogenesis in animal models. For instance, administration in mice resulted in increased markers for neuronal differentiation and proliferation .
Pharmacokinetics
The pharmacokinetic profile of Allopregnanolone-d4 has been characterized through various studies:
- Administration Routes: It can be administered subcutaneously or intravenously.
- Plasma Levels: Therapeutic doses yield plasma concentrations comparable to endogenous levels observed during pregnancy (34-51 ng/ml) within 30 minutes post-administration .
- Tolerability: The no observable adverse effect level (NOAEL) in female rats was determined to be 0.5 mg/kg, with a maximum tolerated dose (MTD) of 2 mg/kg .
Table 1: Summary of Key Studies on Allopregnanolone-d4
Case Studies
Case Study 1: Alzheimer’s Disease
A study involving postmortem analysis revealed significantly lower levels of allopregnanolone in the temporal cortex of AD patients compared to cognitively intact controls. The median level was 2.68 ng/g in AD patients versus 5.64 ng/g in controls, indicating a potential biomarker for AD progression .
Case Study 2: Stress-Induced Craving
In a clinical trial with cocaine-dependent individuals, participants receiving micronized progesterone showed increased allopregnanolone levels which correlated with improved mood and reduced cravings during stress-inducing scenarios .
属性
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-AGXWJZRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。